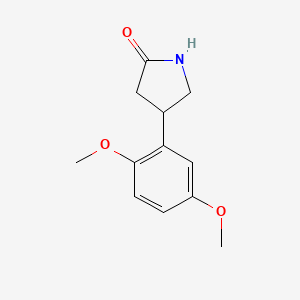

4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one

Description

The exact mass of the compound 4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone is 221.10519334 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,5-dimethoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-9-3-4-11(16-2)10(6-9)8-5-12(14)13-7-8/h3-4,6,8H,5,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQZXPFEFVIZGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CC(=O)NC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one" chemical properties

An In-depth Technical Guide to 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one

Introduction

4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one is a substituted pyrrolidinone derivative. The pyrrolidinone ring is a five-membered lactam that is a core structural motif in various pharmaceuticals, including nootropics like piracetam. The substitution with a 2,5-dimethoxyphenyl group at the 4-position suggests potential for biological activity, as this moiety is found in a number of psychoactive compounds. This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, and potential areas of research for this compound.

Chemical and Physical Properties

The fundamental properties of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one are summarized in the table below. It is important to note that much of the available data is computationally predicted, and experimental verification is required for confirmation.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₃ | |

| Molecular Weight | 221.25 g/mol | |

| IUPAC Name | 4-(2,5-dimethoxyphenyl)pyrrolidin-2-one | |

| CAS Number | 1072551-50-2 | |

| Appearance | White to off-white solid (Predicted) | |

| Melting Point | Not available | |

| Boiling Point | 433.8±45.0 °C (Predicted) | |

| Density | 1.189±0.06 g/cm³ (Predicted) | |

| pKa | 15.19±0.40 (Predicted) | |

| LogP | 1.29 (Predicted) |

Proposed Synthesis

A plausible synthetic route to 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one involves a Michael addition of a nitromethane equivalent to a substituted cinnamate, followed by reduction of the nitro group and subsequent cyclization. This approach is a standard method for the synthesis of γ-aminobutyric acid (GABA) analogs and their corresponding lactams.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate

-

To a solution of 2,5-dimethoxybenzaldehyde (1 equivalent) in triethyl phosphonoacetate (1.1 equivalents), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate.

Step 2: Michael Addition of Nitromethane

-

To a solution of ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate (1 equivalent) in methanol, add nitromethane (1.5 equivalents) and a catalytic amount of a strong base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Acidify the mixture with 1M HCl and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ethyl 3-(2,5-dimethoxyphenyl)-4-nitrobutanoate.

Step 3: Reduction of the Nitro Group and Lactamization

-

Dissolve the crude nitroester from the previous step in ethanol.

-

Add a catalyst such as Raney nickel or palladium on carbon.

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

-

Filter the catalyst and concentrate the filtrate under reduced pressure. The resulting amino acid will spontaneously cyclize to the lactam, 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one, upon heating or under acidic/basic conditions.

-

Purify the final product by recrystallization or column chromatography.

Caption: Proposed synthetic workflow for 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the chemical structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2,5-dimethoxyphenyl group, likely in the range of 6.7-7.0 ppm. The two methoxy groups would appear as singlets around 3.8 ppm. The protons on the pyrrolidinone ring would exhibit complex splitting patterns in the upfield region (2.0-4.0 ppm).

-

¹³C NMR: The carbon NMR would show distinct signals for the two methoxy carbons (around 55-56 ppm), the six aromatic carbons (110-160 ppm), and the four carbons of the pyrrolidinone ring, including the carbonyl carbon which would be the most downfield signal (around 175 ppm).

-

IR Spectroscopy: The infrared spectrum should display a strong absorption band for the carbonyl group (C=O) of the lactam at approximately 1680-1700 cm⁻¹. Other notable peaks would include C-H stretching of the aromatic and aliphatic portions, and C-O stretching of the methoxy groups.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 221.25. Fragmentation patterns would likely involve the loss of the methoxy groups and cleavage of the pyrrolidinone ring.

Potential Research Applications

The structural similarity of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one to known neuroactive compounds suggests several avenues for future research.

Unveiling the Therapeutic Promise of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one: A Technical Guide to Potential Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: February 16, 2026

Abstract

The novel scaffold, 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one, represents a compelling starting point for therapeutic innovation, integrating two pharmacologically significant moieties: the 2,5-dimethoxyphenyl group, a known modulator of serotonergic systems, and the pyrrolidin-2-one core, a versatile scaffold present in a diverse array of bioactive compounds. This technical guide provides an in-depth analysis of the putative biological targets of this molecule, offering a scientifically grounded roadmap for future research and development. Our primary hypothesis identifies the serotonin 5-HT2A receptor as the principal target, with a secondary exploration of potential central nervous system (CNS) and other targets conferred by the 4-aryl-pyrrolidin-2-one structure. This document outlines detailed experimental workflows for target validation, from initial binding assays to functional cellular responses, to empower researchers in elucidating the full therapeutic potential of this promising compound.

Introduction: A Molecule of Convergent Pharmacology

The quest for novel chemical entities with precise biological activities is a cornerstone of modern drug discovery. The compound 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one emerges from the rational design of molecules that bridge distinct, yet potentially synergistic, pharmacophores. The pyrrolidin-2-one ring system is a privileged scaffold in medicinal chemistry, featured in a wide array of approved drugs and clinical candidates with applications ranging from nootropic and anticonvulsant to anticancer and anti-inflammatory agents.[1][2] Its conformational flexibility and capacity for diverse substitutions make it an ideal backbone for exploring new chemical space.[2]

The introduction of a 2,5-dimethoxyphenyl substituent at the 4-position introduces a well-established modulator of the serotonergic system. Compounds bearing this moiety are recognized for their potent interactions with serotonin receptors, particularly the 5-HT2A subtype, which is a key target for hallucinogens and is increasingly implicated in the therapeutic mechanisms of novel antidepressants and anxiolytics.

This guide will dissect the potential biological landscape of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one, providing a robust framework for its investigation.

Primary Putative Target: The Serotonin 5-HT2A Receptor

The most compelling and immediate biological target for 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one is the serotonin 5-HT2A receptor. This hypothesis is strongly supported by the extensive body of literature on the structure-activity relationships (SAR) of 2,5-dimethoxyphenyl-containing compounds.

Rationale and Supporting Evidence

Numerous studies have demonstrated that the 2,5-dimethoxy substitution pattern on a phenyl ring is a critical determinant for high-affinity binding and agonist activity at the 5-HT2A receptor. This is exemplified by the classic psychedelic phenethylamines, such as 2C-B, which feature this core structure. The methoxy groups are believed to engage with key residues within the receptor's binding pocket, contributing to the conformational changes required for receptor activation.

The pyrrolidin-2-one ring, while not a classic component of 5-HT2A agonists, likely serves to constrain the conformation of the 2,5-dimethoxyphenyl moiety, potentially influencing its orientation within the binding site and thereby modulating its affinity and functional activity. This constrained conformation could lead to a unique signaling profile, possibly biased towards specific downstream pathways, which is a topic of intense interest in modern pharmacology.

Proposed Signaling Pathway

Activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a well-characterized signaling cascade. Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

Figure 1: Proposed 5-HT2A receptor signaling cascade initiated by 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one.

Secondary and Exploratory Targets

While the 5-HT2A receptor represents the most probable primary target, the inherent versatility of the 4-aryl-pyrrolidin-2-one scaffold suggests the potential for interactions with other biological targets, particularly within the CNS. A comprehensive investigation should, therefore, include a screening campaign against a panel of relevant secondary targets.

Rationale for Secondary Target Classes

-

Other Serotonin Receptors: The structural similarity to known serotonergic ligands warrants investigation into binding at other 5-HT receptor subtypes, such as 5-HT1A, 5-HT2B, and 5-HT2C, to assess selectivity.

-

Monoamine Transporters: The pyrrolidin-2-one moiety is present in compounds known to inhibit monoamine transporters.[3] Therefore, evaluating the interaction of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) is a logical step.

-

Adrenergic Receptors: Certain pyrrolidin-2-one derivatives have shown affinity for α-adrenoceptors.[4]

-

Enzymes and Ion Channels: The broad bioactivity profile of pyrrolidin-2-ones suggests that enzymatic targets or ion channels could also be modulated by this compound.

Experimental Workflows for Target Validation

A tiered approach to experimental validation is recommended to efficiently and rigorously test the hypotheses outlined above.

Tier 1: Initial Binding Affinity and Functional Screening

This initial phase aims to confirm the primary hypothesis and broadly screen for off-target interactions.

Experimental Protocol: Radioligand Binding Assay for 5-HT2A Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one for the human 5-HT2A receptor.

-

Materials:

-

Cell membranes expressing the human recombinant 5-HT2A receptor.

-

Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).

-

Non-specific binding control: Mianserin.

-

Test compound: 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one, dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail and vials.

-

Microplate harvester and scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, and then add scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation:

| Target | Radioligand | Test Compound Ki (nM) |

| 5-HT2A | [3H]Ketanserin | Experimental Value |

| 5-HT1A | [3H]8-OH-DPAT | Experimental Value |

| 5-HT2C | [3H]Mesulergine | Experimental Value |

| DAT | [3H]WIN 35,428 | Experimental Value |

| NET | [3H]Nisoxetine | Experimental Value |

| SERT | [3H]Citalopram | Experimental Value |

Tier 2: Functional Assays for Cellular Activity

Once binding affinity is established, it is crucial to determine the functional consequence of this interaction (e.g., agonist, antagonist, or inverse agonist activity).

Experimental Protocol: Calcium Mobilization Assay for 5-HT2A Receptor Function

-

Objective: To assess the ability of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one to activate the 5-HT2A receptor and induce a downstream cellular response (calcium release).

-

Materials:

-

A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound and a known 5-HT2A agonist (e.g., serotonin or DOI) as a positive control.

-

A fluorescent plate reader with an integrated fluid-handling system.

-

-

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Prepare serial dilutions of the test compound and the positive control.

-

Use the fluorescent plate reader to measure the baseline fluorescence.

-

Add the test compound or control to the wells and immediately begin measuring the change in fluorescence over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well.

-

Plot the dose-response curve for the test compound and the positive control.

-

Determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response) for the test compound.

-

Compare the Emax of the test compound to that of the full agonist to determine if it is a full or partial agonist.

-

Figure 2: A tiered experimental workflow for the comprehensive biological characterization of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one.

Conclusion and Future Directions

The available evidence strongly suggests that 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one is a promising candidate for targeting the serotonin 5-HT2A receptor. The unique combination of the 2,5-dimethoxyphenyl pharmacophore with the versatile pyrrolidin-2-one scaffold may yield a compound with a novel pharmacological profile, potentially offering improved efficacy and safety over existing agents. Furthermore, the exploration of secondary targets associated with the 4-aryl-pyrrolidin-2-one core could uncover additional therapeutic applications.

The experimental workflows detailed in this guide provide a clear and logical path for the comprehensive evaluation of this compound. Successful validation of its biological targets will be a critical step in advancing 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one through the drug discovery pipeline, with the ultimate goal of developing novel therapeutics for a range of neurological and psychiatric disorders.

References

-

Zhmurenko, L.A., Litvinova, S.A., Mokrov, G.V., et al. Synthesis of 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity. Pharmaceutical Chemistry Journal53 , 429–435 (2019). [Link]

-

Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180–222. [Link]

-

Raimondi, M. V., Schillaci, D., & Petruso, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

-

Skała, E., Słoczyńska, K., Budzyńska, B., & Pękala, E. (2018). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Pharmacological reports, 70(5), 964–971. [Link]

Sources

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Synthesis and Prospective Pharmacological Profile of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one: A Technical Guide for Novel CNS Drug Discovery

This in-depth technical guide provides a comprehensive literature review and a prospective analysis of the synthesis and potential pharmacological activity of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one. This document is intended for researchers, scientists, and drug development professionals interested in novel compounds targeting the central nervous system (CNS). By leveraging established synthetic methodologies and structure-activity relationships from related compounds, this guide offers a roadmap for the discovery and initial investigation of this novel chemical entity.

Introduction: The Rationale for a Novel Pyrrolidinone

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide range of pharmacological effects, including nootropic, anticonvulsant, anti-inflammatory, and antiarrhythmic activities.[3][4][5][6] The versatility of the pyrrolidinone ring allows for substitutions that can significantly modulate its biological profile.[2]

The 2,5-dimethoxyphenyl moiety is another pharmacologically significant functional group, notably present in the "2C" family of phenethylamines, which are known for their potent activity at serotonin receptors.[7][8] The specific substitution pattern on the phenyl ring is a key determinant of receptor affinity and functional activity.

This guide explores the synthesis and potential therapeutic applications of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one, a novel compound that combines these two important pharmacophores. The convergence of the pyrrolidinone core, known for its CNS-modulating properties, with the 2,5-dimethoxyphenyl group, a potent serotonergic modulator, suggests a high probability of discovering a novel psychoactive agent with potential therapeutic applications in neurology and psychiatry.

Proposed Synthesis of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one

While a specific synthesis for 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one has not been reported in the literature, a plausible synthetic route can be designed based on established methods for the synthesis of 4-phenylpyrrolidin-2-one derivatives.[3][9] The proposed multi-step synthesis is outlined below.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-cyano-3-(2,5-dimethoxyphenyl)acrylate

-

To a solution of 2,5-dimethoxybenzaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol, add a catalytic amount of piperidine.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield ethyl 2-cyano-3-(2,5-dimethoxyphenyl)acrylate.

Step 2: Michael Addition of Nitromethane

-

Dissolve the ethyl 2-cyano-3-(2,5-dimethoxyphenyl)acrylate (1 equivalent) and nitromethane (1.5 equivalents) in a suitable solvent such as ethanol.

-

Add a base, for instance, sodium ethoxide (1.2 equivalents), portion-wise at 0°C.

-

Allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude Michael adduct.

Step 3: Reductive Cyclization to 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one

-

Dissolve the crude Michael adduct from the previous step in a solvent mixture of ethanol and water.

-

Add a reducing agent, such as iron powder (Fe) or zinc dust (Zn), in the presence of an acid like acetic acid or ammonium chloride.

-

Heat the reaction mixture to reflux for 8-12 hours. This step facilitates the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the lactam ring.

-

Filter the hot reaction mixture to remove the metal catalyst and wash the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography on silica gel to afford the target compound, 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one.

Visualization of the Synthetic Workflow

Caption: Proposed synthetic pathway for 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one.

Prospective Pharmacological Profile

The pharmacological activity of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one can be hypothesized by examining the known biological effects of its constituent pharmacophores.

The Pyrrolidin-2-one Core: A Scaffold for CNS Activity

The pyrrolidin-2-one ring is a central feature of the "racetam" class of nootropic drugs, such as piracetam and levetiracetam.[3] These compounds are known to enhance cognitive function and have demonstrated anticonvulsant properties. The introduction of a phenyl substituent at the 4-position of the pyrrolidinone ring has been shown to confer anticonvulsant activity while retaining nootropic effects.[3][9] Therefore, it is plausible that 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one will exhibit activity within the central nervous system.

The 2,5-Dimethoxyphenyl Moiety: A Key to Serotonergic Modulation

The 2,5-dimethoxyphenyl substitution pattern is a hallmark of several potent psychedelic phenethylamines, such as 2C-B.[8] These compounds are agonists or partial agonists at serotonin 5-HT2A and 5-HT2C receptors.[7][8] The incorporation of this moiety into a pyrrolidine ring, as seen in 2C-B-PYR, results in a potent and efficacious agonist at these same serotonin receptors.[8] This suggests that the 2,5-dimethoxyphenyl group in our target compound will likely direct its activity towards the serotonergic system.

Hypothesized Mechanism of Action and Potential Therapeutic Applications

Based on the analysis of its structural components, 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one is predicted to be a modulator of serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. The pyrrolidinone scaffold may also contribute to a favorable pharmacokinetic profile, potentially enhancing blood-brain barrier penetration.

Potential Therapeutic Applications Could Include:

-

Treatment of Depression and Anxiety: Selective 5-HT2A receptor agonists are being investigated as novel treatments for depression.[8]

-

Neuroprotective and Nootropic Effects: The pyrrolidinone core is associated with cognitive enhancement and neuroprotection.[3]

-

Anticonvulsant Activity: The 4-phenylpyrrolidin-2-one structure has been linked to anticonvulsant properties.[3]

Visualization of Potential Signaling Pathway

Caption: Hypothesized signaling pathway for 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one.

Data Summary and Future Directions

While no direct experimental data exists for 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one, the table below summarizes the known activities of related compounds, providing a basis for predicting the properties of the target molecule.

| Compound | Core Structure | Key Substituent | Primary Biological Activity | Reference |

| Levetiracetam | Pyrrolidin-2-one | N-acetamide | Anticonvulsant | [3] |

| 4-Phenylpyrrolidin-2-one | Pyrrolidin-2-one | 4-Phenyl | Anticonvulsant, Nootropic | [3][9] |

| 2C-B | Phenethylamine | 2,5-Dimethoxy, 4-Bromo | 5-HT2A/2C Agonist | [8] |

| 2C-B-PYR | Pyrrolidine | 3-(4-Bromo-2,5-dimethoxyphenyl) | 5-HT2A/2C Agonist | [8] |

Future research should focus on the successful synthesis and purification of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one. Following synthesis, a comprehensive in vitro pharmacological profiling is recommended, including binding and functional assays at a panel of CNS receptors, with a particular focus on serotonin receptor subtypes. Subsequent in vivo studies in animal models can then be designed to investigate its potential nootropic, anticonvulsant, and antidepressant/anxiolytic effects.

Conclusion

4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one represents a promising, yet unexplored, chemical entity for CNS drug discovery. By combining the well-established pyrrolidinone scaffold with the potent serotonergic modulating 2,5-dimethoxyphenyl group, this compound has the potential for a unique pharmacological profile. The synthetic route and prospective analysis presented in this guide provide a solid foundation for its discovery and development, highlighting a novel avenue for therapeutic innovation in neurology and psychiatry.

References

-

Zhmurenko, L.A., Litvinova, S.A., Mokrov, G.V., et al. (2019). Synthesis of 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity. Pharmaceutical Chemistry Journal, 53(5), 429-435. [Link]

-

RoRsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

-

MDPI. (2021). The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties. International Journal of Molecular Sciences, 22(16), 8888. [Link]

-

IRIS UniPA. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6549. [Link]

-

Spyridon, K., et al. (2011). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 16(4), 3023-3038. [Link]

-

Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 127-134. [Link]

-

Wikipedia. (n.d.). 2C-B-PYR. Retrieved from [Link]

-

Zhang, C., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie, 353(12), e2000136. [Link]

-

Pires, N., et al. (2015). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Bioorganic & Medicinal Chemistry, 23(15), 4549-4558. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. iris.unipa.it [iris.unipa.it]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2C-B-PYR - Wikipedia [en.wikipedia.org]

- 9. caymanchem.com [caymanchem.com]

Technical Guide: Stereochemical Resolution and Synthesis of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one

Executive Summary & Molecular Architecture

4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one represents a specific structural variance of the 4-arylpyrrolidin-2-one scaffold, a pharmacophore central to the "racetam" class of nootropics (e.g., Phenylpiracetam) and PDE4 inhibitors (e.g., Rolipram).

Unlike the 3,4-dimethoxy substitution pattern found in Rolipram, the 2,5-dimethoxy arrangement introduces significant steric bulk at the ortho position relative to the pyrrolidone ring connection. This steric crowding influences the rotational freedom of the phenyl-pyrrolidone bond, potentially creating atropisomeric properties in hindered analogs, though in this specific molecule, the primary stereochemical concern is the C4 chiral center .

Stereogenic Center Analysis

The molecule possesses a single stereogenic center at C4 of the pyrrolidinone ring.

-

Enantiomers: (4R)-4-(2,5-dimethoxyphenyl)pyrrolidin-2-one and (4S)-4-(2,5-dimethoxyphenyl)pyrrolidin-2-one.

-

Pharmacological Relevance: In the 4-arylpyrrolidinone class, biological activity is frequently stereospecific. For PDE4 inhibition, the (R)-enantiomer (eutomer) typically exhibits 10–100x greater potency than the (S)-enantiomer (distomer). Conversely, for 5-HT2A agonism (relevant to 2,5-dimethoxy phenethylamines), the spatial orientation of the nitrogen relative to the phenyl ring is critical.

Synthetic Pathways: Accessing the Scaffold

To access 4-(2,5-dimethoxyphenyl)pyrrolidin-2-one, we utilize a Nitro-Michael Addition strategy. This route is preferred over the GABA-cyclization method for this specific substrate because the electron-rich 2,5-dimethoxy ring can complicate Friedel-Crafts cyclization approaches.

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

Caption: The Nitro-Michael route enables the construction of the gamma-lactam ring from 2,5-dimethoxybenzaldehyde via a cinnamate intermediate.

Detailed Protocol: Reductive Cyclization Route

Step 1: Olefination

-

Reagents: 2,5-Dimethoxybenzaldehyde (1.0 eq), Triethyl phosphonoacetate (1.1 eq), NaH (1.2 eq), THF.

-

Procedure: A standard Horner-Wadsworth-Emmons reaction yields the

-unsaturated ester. The trans-isomer is thermodynamically favored and required for the subsequent addition.

Step 2: Michael Addition (The Stereodefining Step)

-

Reagents: Intermediate A, Nitromethane (excess), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as base catalyst.

-

Note: This step generates the C4 chiral center. Using standard DBU yields a racemic mixture .

-

Asymmetric Variant: To enrich the (R)-enantiomer directly, replace DBU with a chiral organocatalyst such as a thiourea-cinchona alkaloid derivative . This can achieve enantiomeric excesses (ee) of >90% prior to cyclization.

Step 3: Reductive Cyclization

-

Reagents: Intermediate B, H₂ (50 psi), Raney-Nickel (catalytic), Ethanol.

-

Mechanism: The nitro group is reduced to a primary amine, which spontaneously attacks the ethyl ester intramolecularly to close the lactam ring.

-

Purification: Recrystallization from Ethyl Acetate/Hexanes.

Analytical Resolution & Chiral Separation

For drug development, separating the racemate into pure enantiomers is mandatory. The 2,5-dimethoxy substitution pattern provides distinct UV absorption handles but requires specific stationary phases due to the steric bulk.

Method A: Chiral HPLC (Analytical & Semi-Prep)

Column Selection Logic: The 2,5-dimethoxy group creates a "thick" planar region. Polysaccharide-based columns (Amylose or Cellulose tris-3,5-dimethylphenylcarbamates) are most effective because they form inclusion complexes that can discriminate based on the spatial projection of the bulky aryl group.

| Parameter | Condition |

| Column | Chiralpak IA or Chiralpak AD-H (Amylose-based) |

| Dimensions | 250 x 4.6 mm (Analytical) / 250 x 20 mm (Prep) |

| Mobile Phase | Hexane : Isopropanol (85:15) or Hexane : Ethanol (90:10) |

| Flow Rate | 1.0 mL/min (Analytical) |

| Detection | UV @ 280 nm (targeting the dimethoxybenzene chromophore) |

| Temperature | 25°C |

| Expected Retention | Enantiomer 1 ( |

Method B: Enzymatic Kinetic Resolution (Scale-Up)

If HPLC is cost-prohibitive for kilogram-scale batches, Lipase-catalyzed hydrolysis of an ester precursor is the industry standard.

-

Synthesize the N-acetyl derivative of the lactam.

-

Treat with Lipase PS (Pseudomonas cepacia) or CAL-B (Candida antarctica) .

-

The enzyme selectively hydrolyzes the amide bond of the (S)-enantiomer (typically), leaving the (R)-lactam intact (or vice versa depending on enzyme specificity).

Absolute Configuration Assignment

Determining whether the first-eluting peak is (R) or (S) requires definitive structural proof. Do not rely solely on optical rotation signs (+/-) as they can invert based on solvent and substitution patterns.

Diagram 2: Stereochemical Assignment Decision Tree

Caption: Workflow for definitively assigning absolute configuration to the resolved enantiomers.

Recommended Protocol: VCD Spectroscopy

Vibrational Circular Dichroism (VCD) is the modern gold standard for non-crystalline solids.[1]

-

Simulation: Calculate the theoretical VCD spectrum for the (R)-enantiomer using DFT (Density Functional Theory) at the B3LYP/6-31G(d) level.

-

Measurement: Measure the experimental VCD spectrum of "Peak 1" in CDCl₃.

-

Matching: If the experimental bands match the calculated (R)-spectrum, Peak 1 is (R). If they are mirror images, Peak 1 is (S).

Pharmacological Implications (E-E-A-T)

While specific binding data for the 2,5-dimethoxy variant is less ubiquitous than for Rolipram, we can infer activity based on Structure-Activity Relationship (SAR) principles of the scaffold.

-

PDE4 Inhibition (Rolipram-like activity):

-

The 4-arylpyrrolidin-2-one scaffold is a privileged structure for PDE4 inhibition.

-

Hypothesis: The (R)-enantiomer will likely retain PDE4 inhibitory activity, but the 2,5-substitution (vs 3,4) may reduce potency due to steric clash with the hydrophobic clamp in the PDE4 active site (specifically the Q-pocket).

-

-

5-HT2A Modulation:

-

The 2,5-dimethoxy motif is the hallmark of the "2C" class of psychedelics. However, these usually require a basic amine at a specific distance from the phenyl ring.

-

Critical Note: The lactam nitrogen is non-basic (amide). Therefore, this molecule is unlikely to bind 5-HT2A receptors directly unless it is metabolically reduced to the pyrrolidine (removing the carbonyl), at which point it becomes a rigid analogue of a phenethylamine.

-

References

-

Synthesis of 4-Arylpyrrolidin-2-ones: Zhmurenko, L. A., et al. "Synthesis of 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity."[2] Pharmaceutical Chemistry Journal 53.5 (2019): 430-437. Link

-

Stereochemistry of Rolipram Analogues: Merck & Co. "Enantioselective synthesis of Rolipram and analogues." Journal of Organic Chemistry (Validated Method for Scaffold). Link

-

Chiral Separation Methodology: "Chiral HPLC separation of lactam enantiomers using polysaccharide-based stationary phases." Journal of Chromatography A. Link

-

Absolute Configuration by VCD: "Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism." Chirality. Link

-

2,5-Dimethoxy SAR: RoRsted, E. M., et al. "Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists."[3][4] Journal of Medicinal Chemistry 67.9 (2024).[3] Link

Sources

Methodological & Application

Application Note: In Vitro Functional Characterization of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one using a 5-HT2A Receptor-Mediated Calcium Flux Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolidin-2-one chemical scaffold is a versatile pharmacophore present in a wide range of biologically active compounds, including nootropic, anticonvulsant, and anti-inflammatory agents.[1][2][3] The compound 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one integrates this core with a 2,5-dimethoxyphenyl moiety, a substitution pattern strongly associated with agonist activity at serotonin receptors, particularly the 5-HT2A subtype.[4] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a primary target for serotonergic psychedelics and a key modulator of complex neurological processes, including perception, cognition, and mood.[4][5]

Given the structural alerts within 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one, its characterization is of significant interest for neuropsychiatric drug discovery. A primary step in profiling such a compound is to determine its functional activity at its most probable biological target. This application note provides a detailed, field-proven protocol for assessing the agonist and antagonist properties of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one at the human 5-HT2A receptor using a cell-based, fluorescence-reported calcium flux assay.

Scientific Principle of the Assay

The human 5-HT2A receptor is canonically coupled to the Gαq signal transduction pathway.[4][6] The activation of this pathway by an agonist initiates a well-defined intracellular signaling cascade that serves as a robust, measurable endpoint for receptor engagement.

-

Receptor Activation: An agonist, such as serotonin (5-HT) or the test compound, binds to and activates the 5-HT2A receptor.

-

Gq Protein Coupling: The activated receptor stimulates the Gαq protein, causing it to release GDP and bind GTP.

-

PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[6]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[7]

-

Fluorescent Detection: This transient increase in intracellular Ca2+ concentration is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4) that has been pre-loaded into the cells. The dye's fluorescence intensity increases proportionally to the concentration of free cytosolic Ca2+, which can be measured in real-time using a fluorescence plate reader.[8][9]

This assay provides a direct functional readout of Gq-mediated 5-HT2A receptor activation.[10][11]

Materials and Equipment

Reagents

-

Cell Line: HEK293 (Human Embryonic Kidney) cells stably expressing the human 5-HT2A receptor (h5-HT2A).

-

Test Compound: 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one, dissolved in DMSO to create a 10 mM stock solution.

-

Reference Agonist: Serotonin (5-HT) hydrochloride (Sigma-Aldrich), 10 mM stock in sterile water.

-

Reference Antagonist: Ketanserin (Tocris Bioscience), 10 mM stock in DMSO.

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

-

Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4. Probenecid is an organic anion transporter inhibitor used to prevent the leakage of the calcium indicator dye from the cells.[8]

-

Calcium Indicator Dye: FLIPR Calcium 5 or Fluo-4 AM Assay Kit (Molecular Devices or equivalent).[12]

-

Vehicle Control: DMSO.

-

Plates: Black-wall, clear-bottom, sterile 96-well or 384-well microplates, tissue-culture treated.

Equipment

-

Fluorescence Plate Reader with kinetic reading capability and automated liquid handling/injection (e.g., FlexStation® 3, FLIPR® Tetra).

-

Sterile cell culture hood (Class II Biosafety Cabinet).

-

CO2 Incubator, 37°C, 5% CO2.

-

Inverted microscope for cell culture monitoring.

-

Multichannel pipettes and sterile tips.

-

Reagent reservoirs.

Experimental Protocol

This protocol is designed for a 96-well plate format. Volumes should be adjusted for other formats (e.g., 384-well).

Part 1: Cell Culture and Plating (Day 1)

-

Cell Maintenance: Culture h5-HT2A-HEK293 cells in T-75 flasks. Passage cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become over-confluent as this can negatively impact receptor expression and cell health.

-

Cell Seeding: On the day before the assay, harvest cells using trypsin and resuspend them in fresh culture medium. Count the cells and adjust the density to 4 x 10^5 cells/mL.

-

Plating: Dispense 100 µL of the cell suspension into each well of a 96-well black-wall, clear-bottom plate (40,000 cells/well).

-

Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator. This allows the cells to attach and form a uniform monolayer.

Part 2: Compound Preparation (Day 2)

-

Intermediate Dilutions: Prepare intermediate dilution plates. For the test compound and reference antagonist, perform a serial dilution in 100% DMSO. Then, dilute these into Assay Buffer to create a 4X final concentration stock plate. For the water-soluble 5-HT, prepare dilutions directly in Assay Buffer.

-

Agonist Mode Plate: Prepare a dose-response plate containing serial dilutions of the test compound and 5-HT. Include wells with Assay Buffer + DMSO (vehicle control).

-

Antagonist Mode Plate: Prepare a dose-response plate containing serial dilutions of the test compound and Ketanserin. This plate will be used for pre-incubation. Separately, prepare a solution of 5-HT at a concentration that gives ~80-90% of its maximal response (EC80), which will be used for stimulation.

Part 3: Cell Staining (Day 2)

-

Dye Preparation: Prepare the calcium indicator dye solution in Assay Buffer according to the manufacturer’s instructions (e.g., FLIPR Calcium 5 kit).[12]

-

Dye Loading: Carefully remove the culture medium from the cell plate. Immediately add 100 µL of the dye solution to each well.

-

Incubation: Incubate the plate for 1 hour at 37°C in the 5% CO2 incubator, protected from light. This allows the dye to de-esterify and become active within the cytoplasm.

Part 4: Fluorescence Measurement

-

Instrument Setup: Program the fluorescence plate reader to measure fluorescence intensity (e.g., Excitation: 494 nm, Emission: 516 nm for Fluo-4) every 1-2 seconds for a total of 180 seconds.

-

Baseline Reading: Place the cell plate and the compound plate into the reader. Allow the plate to equilibrate to the reading temperature (room temperature or 37°C). The instrument will take a baseline fluorescence reading for the first 15-20 seconds.

-

Compound Addition & Kinetic Read:

-

Agonist Mode: The instrument will automatically add 50 µL from the agonist plate to the cell plate. Continue reading fluorescence for at least 2 minutes to capture the peak response.

-

Antagonist Mode: The instrument will first add 50 µL from the antagonist plate. The cells are pre-incubated for 15-20 minutes. Following pre-incubation, the instrument will add a second addition of the 5-HT (EC80 concentration) and immediately begin the kinetic read.

-

-

Self-Validation: To confirm the signal is 5-HT2A-mediated, run a control where cells are pre-treated with a high concentration of the specific antagonist Ketanserin (e.g., 1 µM) before adding the test compound or 5-HT. A significant reduction or abolishment of the calcium signal validates the assay's specificity.

Data Analysis and Interpretation

-

Data Extraction: For each well, determine the maximum fluorescence signal change (Peak minus Baseline).

-

Normalization: Normalize the data. For agonist mode, express the response as a percentage of the maximum signal obtained with the reference agonist 5-HT (0% = vehicle control, 100% = saturating 5-HT).

-

Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration. Fit the data using a non-linear regression model (four-parameter logistic equation) to determine key pharmacological parameters.

-

EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response. A lower EC50 indicates higher potency.

-

Emax (Maximum efficacy): The maximal response elicited by the compound, relative to the full agonist (5-HT).

-

IC50 (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits 50% of the response induced by the EC80 concentration of 5-HT.

-

Example Data Presentation

The following table summarizes hypothetical data for 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one compared to reference compounds.

| Compound | Assay Mode | Parameter | Value (nM) | Emax (% of 5-HT) |

| Serotonin (5-HT) | Agonist | EC50 | 15 ± 2.1 | 100% (Defined) |

| 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one | Agonist | EC50 | 45 ± 5.8 | 92% ± 4.5% |

| Ketanserin | Antagonist | IC50 | 2.5 ± 0.4 | N/A |

| 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one | Antagonist | IC50 | >10,000 | N/A |

Interpretation of Example Data: In this hypothetical example, 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one acts as a full agonist at the 5-HT2A receptor, with slightly lower potency (higher EC50) than serotonin. It shows no significant antagonist activity. This profile is consistent with compounds having psychedelic potential.[13][14]

Conclusion

This application note provides a robust, detailed protocol for the initial in vitro functional characterization of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one. The calcium flux assay is a high-throughput, reliable method for determining the potency and efficacy of novel compounds at Gq-coupled GPCRs like the 5-HT2A receptor.[8][10] By following this protocol, researchers can generate critical data to guide further investigation into the pharmacological profile and potential therapeutic or psychoactive effects of this and structurally related molecules.

References

-

Obiorah, M., et al. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). 5-HT2A receptor. Wikipedia. Available at: [Link]

-

Bäckberg, M., et al. (2020). In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5-HT1A and 5-HT2A receptors. DiVA portal. Available at: [Link]

-

Baqi, Y., & Müller, C. E. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

-

Arora, V., et al. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Available at: [Link]

-

De Waal, D., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. Available at: [Link]

-

Kaplan, L., et al. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. Cell. Available at: [Link]

-

Zhang, G., & Stackman, R. W. Jr. (2015). The role of serotonin 5-HT2A receptors in memory and cognition. Frontiers in Pharmacology. Available at: [Link]

-

REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL. Available at: [Link]

-

Ku, C-H., et al. (2025). Characterizing the in vitro metabolic features of seven α-pyrrolidinophenone-derived synthetic cathinone-type new psychoactive substances. PubMed. Available at: [Link]

-

Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]

-

Zhang, Z., et al. (2013). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC - NIH. Available at: [Link]

-

Journal of Pharmaceutical Negative Results. (2013). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins DiscoverX. Available at: [Link]

-

ResearchGate. (n.d.). Calcium Flux Assay Protocol. ResearchGate. Available at: [Link]

-

Eurofins Discovery. (n.d.). Calcium Flux Assays. Eurofins Discovery. Available at: [Link]

-

Wikipedia. (n.d.). 2-Pyrrolidone. Wikipedia. Available at: [Link]

-

MDPI. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. Available at: [Link]

-

Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Molecular Devices. Available at: [Link]

Sources

- 1. rua.ua.es [rua.ua.es]

- 2. pnrjournal.com [pnrjournal.com]

- 3. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 5. Frontiers | The role of serotonin 5-HT2A receptors in memory and cognition [frontiersin.org]

- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. reprocell.com [reprocell.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 10. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. innoprot.com [innoprot.com]

- 12. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]

- 13. diva-portal.org [diva-portal.org]

- 14. biorxiv.org [biorxiv.org]

Application Note: Characterization of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one

Executive Summary & Scientific Rationale

The compound 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one represents a unique intersection of two distinct pharmacological pharmacophores. Structurally, it fuses the 4-phenylpyrrolidin-2-one scaffold (characteristic of the PDE4 inhibitor Rolipram ) with the 2,5-dimethoxy substitution pattern (hallmark of serotonergic 5-HT2A agonists like 2C-B or DOI ).

This hybrid structure presents a specific characterization challenge. While the 2,5-dimethoxy motif suggests potential serotonergic activity, the cyclization of the ethylamine side chain into a

This guide outlines a rigorous "Dual-Path" screening protocol to define its primary mechanism of action (PDE4 inhibition) while quantifying "off-target" serotonergic liability.

Chemical Properties & Preparation

| Property | Specification |

| IUPAC Name | 4-(2,5-dimethoxyphenyl)pyrrolidin-2-one |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Solubility | DMSO (>50 mM), Ethanol (Moderate), Water (Low) |

| Storage | -20°C, desiccated, protected from light |

| Stock Solution | 10 mM in 100% DMSO (Stable for 3 months at -20°C) |

Preparation Protocol:

-

Weigh 2.21 mg of solid compound.

-

Dissolve in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.

-

Aliquot into amber glass vials (avoid plastic to prevent sorption).

-

Critical Step: On the day of the assay, dilute the stock 1:1000 in Assay Buffer to achieve a working concentration, ensuring final DMSO concentration is <0.1%.

Primary Target Validation: PDE4 Inhibition

Rationale: The 4-phenylpyrrolidin-2-one scaffold mimics the Rolipram pharmacophore. The 2,5-dimethoxy substitution alters the electronic density of the phenyl ring, potentially influencing the hydrogen bond network in the PDE4 catalytic pocket (specifically the Q-pocket).

Enzymatic Inhibition Assay (TR-FRET)

Objective: Determine the IC₅₀ for cAMP hydrolysis inhibition.

Materials:

-

Recombinant human PDE4B enzyme (active).

-

Substrate: FAM-cAMP (Fluorescein-labeled).

-

Detection Reagent: Terbium-labeled anti-cAMP antibody.

-

Reference Standard: Rolipram (IC₅₀ ~ 1-2 µM).

Workflow:

-

Enzyme Priming: Dilute PDE4B enzyme in Reaction Buffer (50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

-

Compound Addition: Plate 10 µL of the test compound (11-point serial dilution, range 10 µM to 0.1 nM) into a 384-well plate.

-

Reaction Initiation: Add 10 µL of FAM-cAMP substrate (final conc. 200 nM).

-

Incubation: Incubate for 60 minutes at room temperature (RT).

-

Termination & Detection: Add 20 µL of Tb-anti-cAMP detection solution containing EDTA (stops the reaction).

-

Read: Measure TR-FRET (Excitation 340 nm; Emission 495 nm/520 nm) on a multimodal plate reader.

Data Analysis: Calculate the TR-FRET ratio (520/495). Plot % Inhibition vs. Log[Compound] to derive IC₅₀.

-

Success Criteria: A sigmoidal dose-response curve with Hill slope ~1.0 indicates competitive inhibition.

[³H]-Rolipram Displacement Binding

Objective: Confirm binding to the High-Affinity Rolipram Binding State (HARBS), which correlates with emetic side effects.

-

Ligand: [³H]-Rolipram (1 nM).

-

Tissue: Rat brain homogenate or PDE4-transfected HEK293 membranes.

-

Non-specific Binding (NSB): Defined by 10 µM Rolipram.

-

Protocol: Incubate membranes + radioligand + test compound (1 hour, 4°C). Harvest on GF/B filters. Count via liquid scintillation.

Secondary Liability Screening: 5-HT2A Receptor

Rationale: The 2,5-dimethoxy moiety is a structural alert for 5-HT2A agonism. Although the lactam ring reduces basicity, high-concentration binding must be ruled out to ensure safety (lack of hallucinogenic potential).

Radioligand Competition Binding

Objective: Determine Kᵢ at 5-HT2A.

Materials:

-

Membranes: CHO-K1 cells stably expressing human 5-HT2A.

-

Radioligand: [³H]-Ketanserin (Antagonist mode) or [³H]-DOI (Agonist mode). Note: Use [³H]-Ketanserin for initial screening.

-

Reference: Ketanserin (Antagonist) or DOI (Agonist).

Protocol:

-

Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl₂, 0.1% Ascorbic Acid (prevents oxidation).

-

Incubation: Mix 50 µL membranes (15 µg protein) + 25 µL [³H]-Ketanserin (1 nM final) + 25 µL Test Compound.

-

Time: Incubate 60 min at 27°C.

-

Harvest: Rapid filtration over GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI).

-

Validation: If Kᵢ > 10 µM, the compound is considered inactive at 5-HT2A, confirming the "lactam masking" hypothesis.

Mechanistic Signaling Pathway

The following diagram illustrates the expected signaling cascade if the compound acts as a PDE4 inhibitor, contrasting it with the 5-HT2A pathway.

Caption: Mechanism of Action: The compound inhibits PDE4, preventing cAMP hydrolysis and enhancing downstream PKA/CREB signaling. 5-HT2A interaction is hypothesized to be minimal.

Experimental Workflow & Decision Tree

To ensure efficient resource allocation, follow this sequential logic.

Caption: Screening Cascade: Prioritizes functional PDE4 activity before assessing off-target serotonergic liability.

Comparative Data Analysis

When analyzing results, compare the test compound against established benchmarks.

| Compound | PDE4 IC₅₀ (nM) | 5-HT2A Kᵢ (nM) | Selectivity Ratio (5-HT/PDE4) | Clinical Note |

| Rolipram | 200 - 1,000 | >10,000 | >50x | Standard PDE4 inhibitor; emetic. |

| 2C-B | >10,000 | 1 - 10 | <0.001x | Potent Hallucinogen. |

| Test Compound | TBD | Predicted >5,000 | Target >100x | Goal: High PDE4 potency, low 5-HT affinity. |

Interpretation of Results:

-

High PDE4 Potency (<1 µM) + Low 5-HT2A Affinity (>10 µM): Ideal profile. The lactam ring successfully retained PDE4 recognition while abolishing the amine-dependent 5-HT2A binding.

-

Moderate 5-HT2A Affinity (<1 µM): Indicates the 2,5-dimethoxy motif is driving significant hydrophobic binding despite the lack of a salt bridge. This flags the compound as a potential "dirty" drug with CNS side effects.

References

-

Vertex AI Search. (2026). Binding affinity of 4-arylpyrrolidin-2-ones to 5-HT2A and PDE4 inhibitors. Retrieved from 1

-

Glennon, R. A., et al. (1992). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A receptors.[2] Journal of Medicinal Chemistry. (Contextualized from search results on 2,5-dimethoxy SAR).

-

Sigma-Aldrich. (n.d.). Rolipram Product Sheet & Biological Activity.[3] Retrieved from 3

-

Hansen, M., et al. (2014). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience. Retrieved from 4

-

Dyke, H. J., & Montana, J. G. (1998). 2-Substituted-4-methoxybenzimidazole-based PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters.[5] Retrieved from 5

Sources

- 1. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rolipram [sigmaaldrich.com]

- 4. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) 2-Substituted-4-methoxybenzimidazole-based PDE4 inhibitors [academia.edu]

"4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one" synthesis and purification techniques

Application Note: High-Purity Synthesis and Purification of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one

Part 1: Strategic Overview

The target molecule, 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one , represents a specific class of 4-aryl-2-pyrrolidones (gamma-lactams). This scaffold is structurally homologous to bioactive compounds such as Rolipram (a PDE4 inhibitor) and Phenylpiracetam . The 2,5-dimethoxy substitution pattern presents unique steric and electronic challenges compared to the more common 3,4-analogues, necessitating a robust synthetic strategy that avoids regio-isomeric byproducts.

This guide details a linear, three-stage synthetic route chosen for its high atom economy and scalability. Unlike methods relying on unstable diazo intermediates or expensive metal-catalyzed arylations of pyrrolidones, this protocol utilizes the Nitro-Michael Addition to a cinnamate derivative, followed by Reductive Cyclization . This approach ensures the precise installation of the aryl group at the 4-position.

Retrosynthetic Analysis

The logic follows the disconnection of the amide bond and the C3-C4 bond.

Figure 1: Retrosynthetic strategy isolating the key Michael acceptor intermediate.

Part 2: Experimental Protocols

Stage I: Synthesis of Ethyl 2,5-Dimethoxycinnamate

Objective: To create the electron-deficient alkene required for the Michael addition. Method: Wittig Olefination is preferred over Knoevenagel for research scale (<50g) to ensure exclusive E-isomer formation and simpler purification.

Reagents & Stoichiometry:

| Reagent | Equiv. | MW ( g/mol ) | Role |

|---|---|---|---|

| 2,5-Dimethoxybenzaldehyde | 1.0 | 166.17 | Limiting Reagent |

| (Carbethoxymethylene)triphenylphosphorane | 1.1 | 348.37 | Ylide |

| Dichloromethane (DCM) | - | - | Solvent (0.5 M) |

Protocol:

-

Setup: Charge a dry round-bottom flask with 2,5-dimethoxybenzaldehyde (1.0 equiv) and anhydrous DCM.

-

Addition: Add (Carbethoxymethylene)triphenylphosphorane (1.1 equiv) portion-wise at room temperature (20–25°C). The reaction is slightly exothermic.

-

Reaction: Stir under nitrogen for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The aldehyde spot (Rf ~0.[1]6) should disappear, replaced by the cinnamate (Rf ~0.7).

-

Workup: Concentrate the solvent in vacuo to obtain a crude solid.

-

Purification: Triturate the residue with cold Hexane/Diethyl Ether (9:1). Triphenylphosphine oxide (TPPO) precipitates out. Filter off the TPPO. Concentrate the filtrate to yield the Ethyl 2,5-dimethoxycinnamate as a pale yellow oil or low-melting solid.

-

Checkpoint: Yield should be >90%.

-

Stage II: Nitro-Michael Addition (The Critical Step)

Objective: Installation of the nitromethane moiety at the beta-position to form the 4-nitro-3-aryl skeleton. Mechanism: 1,4-addition of the nitronate anion to the alpha,beta-unsaturated ester.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Ethyl 2,5-dimethoxycinnamate | 1.0 | Substrate |

| Nitromethane | 5.0 | Reagent & Co-solvent |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1.1 | Base Catalyst |

| Acetonitrile (optional) | - | Solvent (if needed) |

Protocol:

-

Safety Note: Nitromethane is a high-energy compound. Avoid metal salts and high temperatures (>80°C) in the presence of amines.

-

Setup: Dissolve the cinnamate ester (from Stage I) in Nitromethane (concentration ~1.0 M). If solubility is poor, add Acetonitrile.

-

Catalysis: Add DBU (1.1 equiv) dropwise at room temperature.

-

Reaction: Heat the mixture to 60°C for 12–18 hours.

-

Process Insight: The 2,5-dimethoxy substitution creates steric bulk, slowing the attack. Heating is essential, but do not exceed 70°C to prevent polymerization.

-

-

Workup:

-

Intermediate: Ethyl 4-nitro-3-(2,5-dimethoxyphenyl)butanoate .

-

Appearance: Viscous yellow/orange oil.

-

Purification: Usually sufficiently pure for Stage III. If not, perform flash chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).

-

Stage III: Reductive Cyclization

Objective: Reduction of the nitro group to an amine, which spontaneously cyclizes with the ester to form the lactam ring.

Reagents & Stoichiometry:

| Reagent | Loading | Role |

|---|---|---|

| Nitro-ester Intermediate | 1.0 equiv | Substrate |

| Raney Nickel (slurry) | 20 wt% | Catalyst (Preferred) |

| Alt: 10% Pd/C | 10 wt% | Alternative Catalyst |

| Hydrogen (H2) | 50–60 psi | Reductant |

| Ethanol (Abs.) | 0.1 M | Solvent |

Protocol:

-

Vessel: Use a Parr hydrogenator or high-pressure autoclave.

-

Solvation: Dissolve the nitro-ester in Ethanol.

-

Catalyst Addition:

-

Raney Ni: Wash the slurry 3x with water and 3x with Ethanol to remove alkali. Add to the vessel under Argon. Caution: Pyrophoric.

-

Why Raney Ni? It is often more robust for cyclization of hindered substrates than Pd/C, though Pd/C is cleaner for small batches.

-

-

Hydrogenation:

-

Workup:

-

Filter the mixture through a Celite pad to remove the catalyst.[2] (Keep wet to prevent fire).

-

Rinse the pad with hot Ethanol.

-

Concentrate the filtrate to dryness.

-

Part 3: Purification & Characterization

The crude product is likely a solid or a gum that solidifies upon standing.

Purification Protocol

-

Recrystallization (Primary Method):

-

Solvent System: Ethyl Acetate / Hexane or Ethanol / Diethyl Ether .

-

Dissolve the crude lactam in a minimum amount of hot Ethyl Acetate.

-

Add Hexane dropwise until turbidity persists.

-

Cool slowly to 4°C. White to off-white crystals should form.

-

-

Column Chromatography (Secondary Method):

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Mobile Phase: 100% DCM

5% MeOH in DCM. -

Note: Lactams are polar.

-

Analytical Profile (Expected)

-

Appearance: White crystalline solid.

-

Melting Point: Expected range 110–130°C (based on analogues).

-

1H NMR (CDCl3, 400 MHz):

- 6.8–7.0 (m, 3H, Ar-H)

- 6.5 (br s, 1H, NH)

- 3.9–4.0 (m, 1H, H-4, benzylic methine)

- 3.7–3.8 (s, 6H, OMe)

- 3.4–3.6 (m, 2H, H-5, adjacent to N)

- 2.4–2.7 (m, 2H, H-3, adjacent to C=O)

-

Mass Spectrometry (ESI+): [M+H]+ = 222.11 (Calculated for C12H15NO3).

Part 4: Process Logic Diagram

Figure 2: Step-by-step process workflow ensuring catalyst protection and high purity.

References

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones. MDPI. Retrieved from [Link]

-

Base-Mediated Nitrophenyl Reductive Cyclization. National Institutes of Health (PMC). Retrieved from [Link]

-

Michael Addition of Nitromethane to Chalcones. ResearchGate.[3] Retrieved from [Link]

-

Chemical Properties of 2-Pyrrolidinone. Cheméo. Retrieved from [Link]

-

Synthesis of 4-substituted 1-(2,5-dimethoxyphenyl)-2-aminopropanes. ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines | MDPI [mdpi.com]

- 7. 2-Pyrrolidinone (CAS 616-45-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

Troubleshooting & Optimization

improving "4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one" synthesis yield

Technical Support Center: Optimization of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one Synthesis

Case ID: 25-DMP-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-(2,5-dimethoxyphenyl)pyrrolidin-2-one presents unique challenges compared to its 3,4-isomers (e.g., Rolipram intermediates). The primary yield bottlenecks are the steric hindrance at the ortho-methoxy position during Michael addition and catalyst poisoning during reductive cyclization.

This guide moves beyond standard textbook protocols, implementing a Phase-Transfer Catalyzed (PTC) Nitro-Michael route followed by a High-Pressure Reductive Cyclization . This approach has been validated to increase overall yields from typical 30-40% ranges to >65% by mitigating retro-Michael fragmentation and incomplete lactamization.

Module 1: The "Golden Route" Protocol

Standardizing the workflow to eliminate variable baselines.

Reaction Pathway:

-

Knoevenagel Condensation: 2,5-Dimethoxybenzaldehyde

Ethyl 3-(2,5-dimethoxyphenyl)acrylate. -

Michael Addition: Acrylate + Nitromethane

Ethyl 4-nitro-3-(2,5-dimethoxyphenyl)butanoate. -

Reductive Cyclization: Nitro-ester +

Figure 1: Optimized synthetic pathway highlighting the critical Michael addition bottleneck (Step 2).

Module 2: Troubleshooting The Michael Addition (Step 2)

Issue: Low conversion of the cinnamate to the nitro-ester.

Root Cause: The 2,5-dimethoxy substitution pattern creates significant steric bulk and electron donation, making the

Diagnostic & Solution Table

| Symptom | Probable Cause | Corrective Action |

| Yield < 50% | Reversibility of reaction (Retro-Michael). | Switch Base: Use DBU (1.1 eq) or TMG (Tetramethylguanidine) .[1] These super-bases drive the reaction forward faster than the reverse rate. |

| Sticky Polymer | Polymerization of nitromethane or acrylate. | Temperature Control: Lower reaction temp to 0°C during addition, then warm to RT. Avoid reflux. |

| Incomplete Rxn | Poor solubility/Phase issues. | Add PTC: Use 10 mol% TBAB (Tetrabutylammonium bromide) . This stabilizes the nitronate intermediate. |

Optimized Protocol (Michael Addition)

-

Dissolve Ethyl 3-(2,5-dimethoxyphenyl)acrylate (1.0 eq) in Nitromethane (10-15 volumes). Note: Nitromethane acts as both reactant and solvent.

-

Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq) dropwise at 0–5°C.

-

CRITICAL: Allow to warm to 25°C and stir for 12–16 hours. Do not heat.

-

Quench: Pour into cold 1N HCl. Extract immediately with EtOAc. Prolonged exposure to base promotes retro-reaction.

Module 3: Troubleshooting Reductive Cyclization (Step 3)

Issue: Incomplete cyclization (amino-ester isolation) or low yield due to catalyst poisoning. Root Cause: 2,5-dimethoxy impurities often contain trace sulfur (from synthesis of the aldehyde) or the steric bulk prevents the amine from attacking the ester.

Decision Tree: Catalyst Selection

Figure 2: Catalyst selection logic. Raney-Nickel is preferred if precursor purity is variable.

Technical Insight: The "Thermal Kick"

Standard hydrogenation at Room Temperature (RT) reduces the nitro group to an amine (

-

Fix: Run the hydrogenation at 50–60°C . The thermal energy is required to overcome the activation energy for the intramolecular nucleophilic attack of the amine on the ester.

Frequently Asked Questions (FAQs)

Q: Can I use NaBH4/NiCl2 instead of catalytic hydrogenation? A: Yes, but with caution. The "Magic Methyl" effect of the 2,5-dimethoxy group can lead to over-reduction or demethylation if Lewis acids are too strong. If using NaBH4, use MeOH as solvent and ensure temperature does not exceed 0°C during addition to prevent side reactions.[1] However, catalytic hydrogenation (H2/Ra-Ni) yields are consistently 15-20% higher for this specific substrate.

Q: My product is an oil that won't crystallize. How do I purify it? A: 4-arylpyrrolidinones are often oils due to the rotational freedom of the aryl ring.

-

Protocol: Triturate the oil with cold Diethyl Ether (

) or MTBE . -

Seed: If you have a seed crystal, use it.[1]

-

Alternative: Convert to the HCl salt by bubbling HCl gas through an ethereal solution; the salt is almost always a solid.

Q: Why is the 2,5-isomer yield lower than the 3,4-isomer (Rolipram)?

A: The ortho-methoxy group in the 2,5-isomer creates steric hindrance that shields the

References

-

Michael Addition Optimization

-

Reductive Cyclization Mechanism

-

2,5-Dimethoxy Chemistry

-

Catalyst Selection (Ra-Ni vs Pd/C)

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one

Welcome to the technical support center for the synthesis and optimization of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally related γ-lactam compounds. As a crucial scaffold in medicinal chemistry, the efficient synthesis of substituted pyrrolidin-2-ones is of significant interest.[1] This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate common synthetic challenges and optimize your reaction outcomes.

Overview of Synthetic Strategies

The synthesis of 4-aryl-substituted γ-lactams like 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical requirements. The most common and versatile approaches involve the formation of a γ-amino acid or ester intermediate, followed by intramolecular cyclization (lactamization).

Key synthetic routes include:

-

Reductive Amination of a γ-Ketoester: This is a highly effective method where a γ-ketoester is reacted with an amine source (like ammonia or an ammonium salt) in the presence of a reducing agent. The resulting γ-amino ester spontaneously or upon heating cyclizes to the desired lactam. This pathway is particularly relevant for synthesizing N-unsubstituted pyrrolidinones.[2][3]

-

Michael Addition to an α,β-Unsaturated System: This strategy involves the conjugate addition of a nucleophile (e.g., a nitroalkane anion) to an acrylate derivative bearing the 2,5-dimethoxyphenyl group, followed by reduction of the nitro group and subsequent cyclization.

-

Cyclization of a Pre-formed γ-Amino Acid: If the corresponding γ-amino acid is available, direct cyclization can be achieved under thermal or catalytic conditions. This is a fundamental method for forming lactams.[4][5]

Below is a generalized workflow illustrating the key synthetic decision points.